

AMP-PCP: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AMP-PCP

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An In-depth Exploration of Adenosine 5'-(β,γ -methylenetriphosphate) as a Non-Hydrolyzable ATP Analog in Scientific Research

Introduction

Adenosine 5'-(β,γ -methylenetriphosphate), commonly known as **AMP-PCP**, is a potent and widely utilized tool in biochemistry and pharmacology. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it serves as a competitive inhibitor for a vast array of ATP-dependent enzymes. By mimicking the binding of ATP without undergoing cleavage of the β - γ phosphoanhydride bond, **AMP-PCP** effectively "freezes" enzymes in an ATP-bound state. This unique characteristic allows researchers to dissect the intricate mechanisms of ATP-dependent processes, stabilize specific protein conformations for structural analysis, and elucidate complex signaling pathways. This technical guide provides a comprehensive overview of **AMP-PCP**, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its application in understanding cellular signaling.

Core Concepts: Chemical Structure and Mechanism of Action

The key to **AMP-PCP**'s function lies in its chemical structure. The oxygen atom that bridges the β and γ phosphate groups in ATP is replaced by a methylene ($-\text{CH}_2-$) group in **AMP-PCP**.^[1] This substitution creates a stable carbon-phosphorus bond that is resistant to enzymatic hydrolysis by ATPases and kinases.^[1] Consequently, while **AMP-PCP** can bind to the ATP-

binding pocket of an enzyme, it cannot be used as an energy source for catalysis, effectively acting as a competitive inhibitor.[2][3] This allows researchers to isolate and study the pre-hydrolysis or ATP-bound state of enzymes.[1][2]

Mechanism of Competitive Inhibition by **AMP-PCP**

Mechanism of **AMP-PCP** as a competitive inhibitor of ATP.

Quantitative Data on AMP-PCP Interactions

The affinity of **AMP-PCP** for various proteins is a critical parameter in experimental design. The dissociation constant (K_d), inhibition constant (K_i), and the half-maximal inhibitory concentration (IC_{50}) are key metrics used to quantify these interactions. Below is a summary of reported values for a selection of proteins.

Protein Family	Protein	Ligand	Parameter	Value (μM)	Organism/System
Chaperones	Hsp90 (N-terminal domain)	AMP-PCP	Kd	3.8	Human
Enzymes	Glutamine Synthetase	AMP-PCP	Kd	667	Bacillus subtilis
ATPases	Na ⁺ /K ⁺ -ATPase (E1 form)	AMP-PCP	K(1/2)	180	-
Kinases	p38 MAP Kinase α	MgAMP-PCP	Kd	-	Human
Ion Channels	CFTR	AMP-PCP	-	No detectable interaction	Mouse L cells
Motor Proteins	Kinesin-5	AMP-PCP	-	Used in comparative studies	Human
Motor Proteins	Myosin	AMP-PCP	Ki	130 (for a disulfide analog)	Bovine cardiac

Note: The available quantitative data for **AMP-PCP** is distributed across various studies with different experimental conditions. The values presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

The utility of **AMP-PCP** is best demonstrated through its application in various experimental techniques. Below are detailed methodologies for key experiments where **AMP-PCP** is frequently employed.

Co-crystallization of a Protein with **AMP-PCP** for Structural Studies

This protocol outlines the general steps for obtaining protein-ligand complex crystals for X-ray crystallography.

Objective: To determine the three-dimensional structure of a protein in its ATP-bound conformation.

Materials:

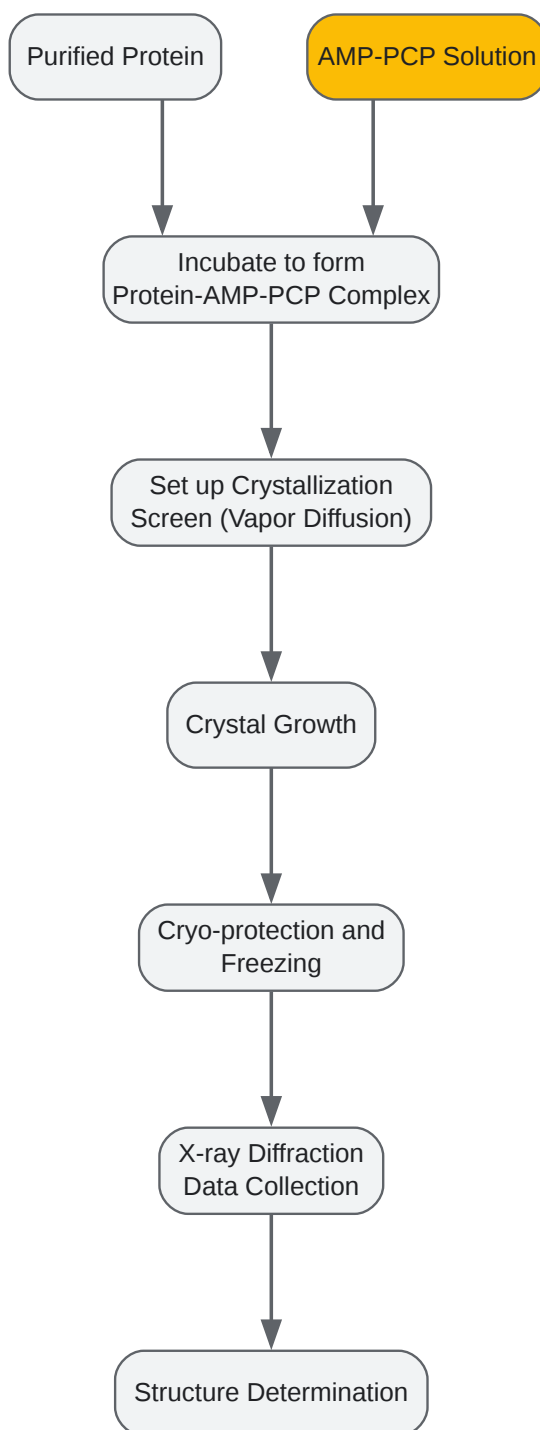
- Purified protein of interest (at least 95% purity)
- **AMP-PCP** sodium salt
- Crystallization screening kits
- Appropriate buffers and precipitants
- Cryoprotectant solution
- X-ray diffraction equipment

Methodology:

- Protein and Ligand Preparation:
 - Concentrate the purified protein to a suitable concentration for crystallization (typically 5-25 mg/mL) in a low ionic strength buffer.^[4]
 - Prepare a stock solution of **AMP-PCP** (e.g., 100 mM) in a compatible buffer.
- Complex Formation:
 - Mix the protein and **AMP-PCP** at a molar ratio that ensures saturation of the ATP-binding site. A 1:10 to 1:100 protein-to-ligand molar ratio is a common starting point.
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

- Crystallization Screening:
 - Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
 - Pipette a small volume (e.g., 1 μ L) of the protein-**AMP-PCP** complex and mix it with an equal volume of the reservoir solution from a crystallization screen.
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- Crystal Harvesting and Data Collection:
 - Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.

Workflow for Protein Co-crystallization with **AMP-PCP**



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Co-crystallization workflow with **AMP-PCP**.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n) of **AMP-PCP** binding to a protein.

Materials:

- Isothermal titration calorimeter
- Purified protein of interest
- **AMP-PCP**
- Dialysis buffer

Methodology:

- Sample Preparation:
 - Dialyze the purified protein and the **AMP-PCP** solution against the same buffer to minimize heat changes due to buffer mismatch.
 - Determine the accurate concentrations of the protein and **AMP-PCP**.
- ITC Experiment Setup:
 - Fill the sample cell of the calorimeter with the protein solution (e.g., 10-100 μM).
 - Fill the injection syringe with the **AMP-PCP** solution (typically 10-20 times the protein concentration).
- Titration:
 - Perform a series of small, sequential injections of the **AMP-PCP** solution into the protein-containing cell while monitoring the heat released or absorbed.
 - Allow the system to reach equilibrium between each injection.

- Data Analysis:
 - Integrate the heat-per-injection data to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the K_d , ΔH , and n .

Stopped-Flow Kinetics to Study Enzyme Dynamics

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events that occur on the millisecond timescale.

Objective: To measure the rates of conformational changes or ligand binding/dissociation in an ATP-dependent enzyme upon interaction with **AMP-PCP**.

Materials:

- Stopped-flow spectrophotometer or spectrofluorometer
- Purified enzyme
- **AMP-PCP**
- Reporter molecule (e.g., a fluorescently labeled nucleotide or a protein with an intrinsic fluorescent signal that changes upon binding)

Methodology:

- Reagent Preparation:
 - Prepare solutions of the enzyme and **AMP-PCP** in separate syringes of the stopped-flow apparatus. One of the solutions should contain the reporter molecule.
- Rapid Mixing:
 - Rapidly mix the contents of the two syringes. The mixing dead time is typically in the low millisecond range.
- Data Acquisition:

- Monitor the change in the optical signal (absorbance or fluorescence) as a function of time immediately after mixing.
- Collect data for a sufficient duration to capture the entire kinetic transient.
- Data Analysis:
 - Fit the kinetic traces to appropriate exponential equations to determine the observed rate constants (k_{obs}).
 - By varying the concentration of **AMP-PCP**, the binding and dissociation rate constants can be determined.

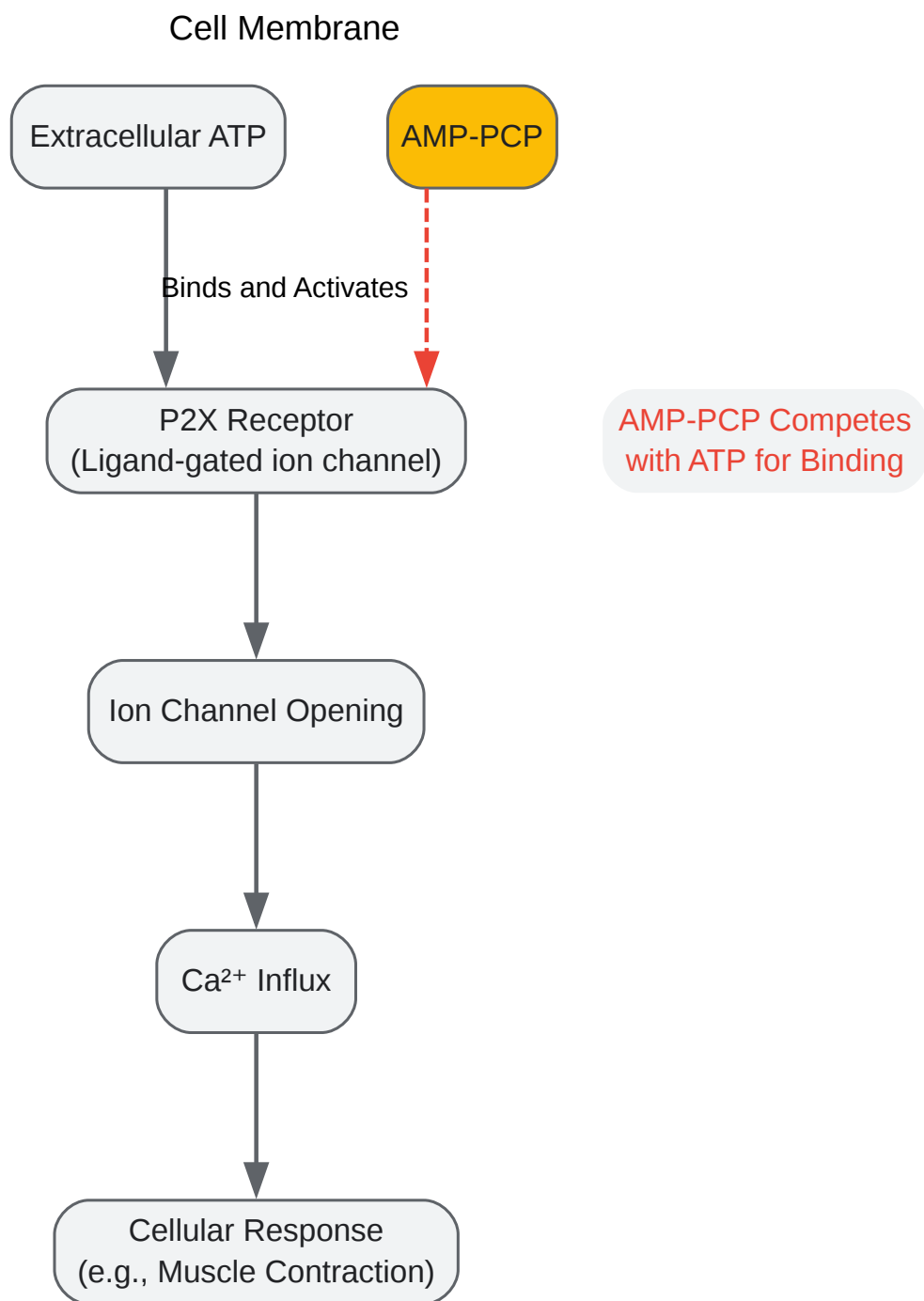
Visualization of Signaling Pathways and Experimental Workflows

AMP-PCP is an invaluable tool for dissecting signaling pathways by blocking ATP-dependent steps.

Investigating Purinergic Receptor Signaling

Purinergic receptors are a class of cell surface receptors that are activated by extracellular nucleotides, including ATP. **AMP-PCP** can be used to differentiate between receptor activation that requires ATP hydrolysis and that which only requires nucleotide binding. For example, in smooth muscle, the relative potencies of ATP, **AMP-PCP**, and its stereoisomer L-**AMP-PCP** have been used to characterize different subtypes of purinergic receptors.^{[5][6]}

Hypothetical Purinergic Signaling Pathway



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AMP-PCP in studying purinergic receptor signaling.

Conclusion

AMP-PCP remains an indispensable tool for researchers across various disciplines. Its ability to act as a stable mimic of ATP allows for the detailed investigation of the structure, function, and regulation of a vast number of ATP-dependent enzymes and processes. From trapping enzymatic intermediates for high-resolution structural studies to dissecting the kinetics of motor proteins and elucidating complex signaling cascades, **AMP-PCP** provides a versatile and powerful approach to understanding the fundamental roles of ATP in biology. As new research questions emerge, the creative application of this classic ATP analog will undoubtedly continue to yield critical insights into the molecular machinery of life.

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